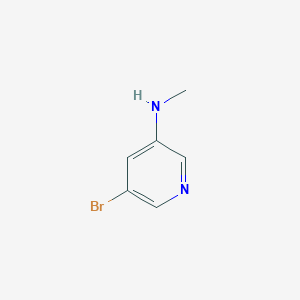

5-bromo-N-methylpyridin-3-amine

Description

Chemical Identity and Properties

5-Bromo-N-methylpyridin-3-amine (CAS: 873383-06-3) is a pyridine derivative with the molecular formula C₆H₇BrN₂ (molecular weight: 187.04 g/mol). It is characterized by a bromine atom at position 5, a methylamine group at position 3, and a pyridine backbone. Key specifications include a purity of ≥95% and moisture content ≤0.5%, making it suitable as an intermediate in organic syntheses . Commercial availability extends to kilogram-scale production, with applications in pharmaceuticals, agrochemicals, and materials science .

Synthetic Relevance The compound serves as a precursor in palladium-catalyzed Suzuki cross-coupling reactions to generate novel pyridine derivatives.

Properties

IUPAC Name |

5-bromo-N-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-8-6-2-5(7)3-9-4-6/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQZNDQSCOUIEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70717794 | |

| Record name | 5-Bromo-N-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873383-06-3 | |

| Record name | 5-Bromo-N-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Medicinal Chemistry

Protein Kinase Inhibition:

5-Bromo-N-methylpyridin-3-amine has been identified as a key intermediate in the synthesis of protein kinase inhibitors. Protein kinases are crucial in regulating cell cycle progression, and their inhibition can lead to significant therapeutic effects in cancer treatment. For instance, it serves as a precursor for compounds designed to inhibit cyclin-dependent kinases (CDKs), which are often overactive in cancer cells .

Pharmacological Properties:

The compound exhibits several important pharmacological properties:

- BBB Permeability: It is classified as a blood-brain barrier (BBB) permeant, indicating its potential for central nervous system applications .

- CYP Inhibition: Notably, it acts as an inhibitor of CYP1A2, which is involved in drug metabolism. This property can affect the pharmacokinetics of co-administered drugs .

Case Studies and Research Findings

Case Study 1: Cancer Therapeutics

A study demonstrated that derivatives of this compound showed promising activity against various cancer cell lines, particularly those resistant to traditional chemotherapy. The mechanism involved the inhibition of specific kinases that regulate cell proliferation and survival pathways .

Case Study 2: Neuropharmacology

Research focusing on the compound's ability to cross the BBB led to investigations into its effects on neurodegenerative diseases. Preliminary results indicated potential neuroprotective effects through modulation of signaling pathways involved in neuronal survival .

Mechanism of Action

The mechanism by which 5-bromo-N-methylpyridin-3-amine exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table highlights key structural analogs of 5-bromo-N-methylpyridin-3-amine, emphasizing substituent differences and their implications:

Key Observations :

- Positional Isomerism : The relocation of the methylamine group from position 3 to 2 (e.g., 5-bromo-N-methylpyridin-2-amine) alters electronic distribution, reducing reactivity in cross-coupling reactions .

- Functional Group Swaps : Replacing the methylamine with methoxy (e.g., 5-bromo-2-methoxypyridin-3-amine) enhances solubility in polar solvents but reduces nucleophilicity, favoring sulfonamide derivatization .

- Steric Effects : N,N-dimethylation (e.g., 5-bromo-N,N,2-trimethylpyridin-3-amine) introduces steric bulk, limiting accessibility in catalytic processes .

Anti-Thrombolytic and Antimicrobial Activities

- This compound derivatives (e.g., compound 4b from ) exhibit 41.32% clot lysis activity , surpassing analogs like 5-bromo-2-methoxypyridin-3-amine derivatives, which show <20% efficacy in similar assays .

- 5-Bromo-6-methylpyridin-3-amine derivatives demonstrate moderate biofilm inhibition (e.g., 91.95% inhibition against Escherichia coli for compound 4f ), attributed to enhanced lipophilicity from the methyl group .

Physicochemical Properties

| Property | This compound | 5-Bromo-2-methoxypyridin-3-amine | 5-Bromo-N,N,2-trimethylpyridin-3-amine |

|---|---|---|---|

| LogP (Calculated) | 1.82 | 1.45 | 2.31 |

| Water Solubility (mg/mL) | 12.5 | 23.7 | 6.8 |

| Melting Point (°C) | 98–102 | 115–118 | 89–92 |

Notes:

Biological Activity

5-Bromo-N-methylpyridin-3-amine is an organic compound that has garnered attention for its biological activities and potential applications in medicinal chemistry. This article explores its biochemical properties, synthesis methods, and biological effects, supported by relevant data and research findings.

- Molecular Formula: CHBrN

- Molecular Weight: 187.04 g/mol

- Structure: It features a bromine atom at the 5-position of the pyridine ring and a methyl group attached to the nitrogen atom.

Synthesis Methods

The synthesis of this compound often involves several methodologies, with the Suzuki cross-coupling reaction being prominent. This method allows for the efficient formation of novel pyridine derivatives.

Common Synthetic Route:

- Suzuki Cross-Coupling Reaction: This involves the reaction of this compound with various arylboronic acids in the presence of a palladium catalyst. The reaction conditions are mild, which enhances yield and purity .

The biological activity of this compound primarily stems from its derivatives, which have shown various pharmacological effects. The compound acts as a precursor in synthesizing novel pyridine derivatives that exhibit significant biological activities, including:

- Anti-thrombolytic Activity: Compounds derived from this compound have been studied for their ability to prevent thrombus formation.

- Biofilm Inhibition: Certain derivatives demonstrate efficacy in inhibiting biofilm formation, which is crucial in preventing bacterial infections.

- Haemolytic Activity: Some studies indicate that these derivatives can affect red blood cell integrity, suggesting potential applications in treating hemolytic conditions .

Case Studies and Research Findings

- Pyridine Derivatives Synthesis:

- Biochemical Analysis:

-

Dosage Effects:

- In animal models, varying dosages of this compound demonstrated different biological responses. Lower doses were associated with beneficial effects, while higher doses indicated potential toxicity .

Comparison with Similar Compounds

| Compound Name | Structural Similarity | Biological Activity |

|---|---|---|

| 2-Bromo-N-methylpyridin-3-amine | Bromine at position 2 | Similar anti-thrombolytic properties |

| 3-Bromo-N-methylpyridin-2-amine | Bromine at position 3 | Variations in biofilm inhibition |

The unique substitution pattern of this compound influences its reactivity and biological activity compared to other brominated pyridines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.